delta-5(6)-Norethindrone

Vue d'ensemble

Description

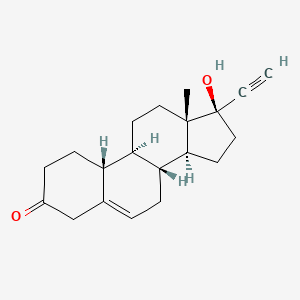

Delta-5(6)-Didehydronorethindrone is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to norethindrone, a well-known progestin used in various hormonal contraceptives. Delta-5(6)-Didehydronorethindrone is characterized by the presence of a double bond between the 5th and 6th carbon atoms in its steroidal backbone, which distinguishes it from its parent compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of delta-5(6)-Norethindrone typically involves the chemical modification of norethindrone. One common method includes the dehydrogenation of norethindrone using reagents such as selenium dioxide (SeO2) or pyridinium chlorochromate (PCC) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures to facilitate the formation of the double bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Delta-5(6)-Didehydronorethindrone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl (-OH) or halogens (e.g., chlorine, bromine) are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas (H2).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or halogenating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated steroids.

Substitution: Formation of hydroxylated or halogenated derivatives.

Applications De Recherche Scientifique

Pharmacological Uses

1. Contraceptive Use

- Mechanism : Norethisterone acts primarily by inhibiting ovulation and altering the endometrial lining to prevent implantation.

- Formulations : It is available as an oral contraceptive or in combination with estrogen for enhanced efficacy. Studies have shown that it is effective in preventing pregnancy when taken as directed .

2. Hormone Replacement Therapy

- Indication : Norethisterone is used in hormone replacement therapy (HRT) for postmenopausal women to mitigate symptoms such as vasomotor instability and to prevent endometrial hyperplasia associated with estrogen therapy .

- Clinical Outcomes : The addition of norethisterone to estrogen therapy has been shown to significantly reduce the risk of endometrial cancer in women receiving HRT .

3. Treatment of Endometriosis

- Indication : It is indicated for managing endometriosis-related pain when used in conjunction with other treatments like leuprolide .

- Efficacy : Clinical studies indicate that norethisterone can effectively alleviate pain and reduce the size of endometriotic lesions .

Case Study 1: Norethisterone Enanthate-Induced Thrombosis

A 23-year-old woman developed multiple cerebral venous sinus thrombosis after receiving norethisterone enanthate injections. Following treatment with anticoagulants and supportive care, she made a complete recovery . This case highlights the potential risks associated with norethisterone formulations, particularly in patients predisposed to thrombotic events.

Case Study 2: Postpartum Use

In a study involving postpartum women, those who received norethisterone showed no significant differences in infant weight gain compared to a placebo group over 14 days. However, early use of norethisterone enanthate was associated with an increased risk of postpartum depression . This underscores the importance of monitoring mental health in postpartum patients receiving hormonal treatments.

Comprehensive Data Table

Research Findings and Insights

Research indicates that norethisterone has a low affinity for androgen and glucocorticoid receptors, which may contribute to some side effects such as acne and lipid changes observed in users . Moreover, its metabolic pathways involve extensive liver metabolism, producing both active and inactive metabolites that can influence therapeutic outcomes and side effects .

Mécanisme D'action

Delta-5(6)-Didehydronorethindrone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological responses. The compound’s mechanism of action involves the regulation of reproductive functions, inhibition of ovulation, and alteration of the endometrial lining, making it effective as a contraceptive agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

Norethindrone: A parent compound without the double bond between the 5th and 6th carbon atoms.

Levonorgestrel: Another synthetic progestin with a different structural modification.

Ethynodiol diacetate: A progestin with an ethynyl group at the 17th carbon position.

Uniqueness

Delta-5(6)-Didehydronorethindrone is unique due to the presence of the double bond between the 5th and 6th carbon atoms, which imparts distinct chemical and biological properties. This structural feature may influence its binding affinity to progesterone receptors and its metabolic stability, differentiating it from other progestins.

Activité Biologique

Delta-5(6)-Norethindrone is a synthetic progestin derived from norethindrone, playing a significant role in hormonal therapies and contraceptive formulations. This article explores its biological activity, mechanisms of action, metabolic pathways, and clinical implications, supported by data tables and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : Approximately 314.43 g/mol

- Structure : this compound features a steroid backbone with specific modifications that enhance its biological activity, particularly its binding affinity to progesterone receptors.

This compound exerts its biological effects primarily through the following mechanisms:

- Progesterone Receptor Binding : The compound binds to progesterone receptors in target tissues, leading to the activation or repression of genes involved in reproductive and metabolic processes.

- Signal Transduction Pathways : It influences various signaling pathways related to cell proliferation, differentiation, and apoptosis .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Progestational Effects : Mimics natural progesterone, regulating menstrual cycles and maintaining pregnancy.

- Antigonadotropic Effects : Inhibits gonadotropin release from the pituitary gland, affecting ovarian function and ovulation .

- Endometrial Effects : Promotes endometrial secretory changes necessary for implantation and reduces endometrial hyperplasia risk .

Metabolism

This compound is extensively metabolized in the liver. Key metabolic pathways include:

- Reduction Reactions : The compound undergoes reduction at the A-ring, producing active metabolites such as 5α-dihydronorethisterone .

- Conjugation : Metabolites are conjugated primarily to sulfate or glucuronide forms for excretion .

Data Table: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 8–12 hours |

| Peak Plasma Concentration | 1–3 hours post-administration |

| Major Metabolites | 5α-dihydronorethisterone (active), 3α,5β-tetrahydronorethisterone (inactive) |

Clinical Applications

This compound is utilized in various clinical settings:

- Contraception : Widely used in oral contraceptives due to its progestational effects.

- Hormonal Therapies : Employed in hormone replacement therapy to prevent endometrial hyperplasia in postmenopausal women .

Case Study Insights

A recent study examined the return to fertility after discontinuation of contraceptives containing this compound. Among 750 women studied, a one-year conception rate was reported at 86.6%, emphasizing the compound's reversible effects on fertility post-discontinuation .

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQUHXSBTSDAML-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858215 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22933-71-7 | |

| Record name | delta-5(6)-Didehydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELTA-5(6)-DIDEHYDRONORETHINDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN7DC7M4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.